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molecular formula C10H9BrN2O B8757440 3-Bromo-6-methoxyquinolin-8-amine CAS No. 86544-43-6

3-Bromo-6-methoxyquinolin-8-amine

Cat. No. B8757440
M. Wt: 253.09 g/mol
InChI Key: LFQFKWNBPXICIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956188B2

Procedure details

A mixture of 3-bromo-6-methoxy-quinolin-8-ylamine (preparation described in Journal of Pharmaceutical Sciences (1984), 73(12), 1854-6) (5.0 g) in 20 ml fluoroboric acid, (50 wt % solution in water) at ˜5° C. was treated with a solution of sodium nitrite (1.9 g in 3 ml of water) over a period of 40 minutes. The reaction mixture was stirred at room temperature for 2 hours after which time the precipitate was filtered and washed with cold diethyl ether. The resulting brown powder was added portionwise to hot dichlorobenzene over 1.5 hours. Stirring was then continued for an additional 30 min at 190° C. On cooling to room temperature, the mixture was treated with dilute hydrochloric acid and diluted with ethyl acetate. The organic phase was washed with dilute sodium hydroxide, dried over sodium sulphate, filtered and evaporated under reduced pressure to give a black oil that was fractionated by chromatography (silica; cyclohexane/ethyl acetate) to give the required product (M+256)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=2N.N([O-])=O.[Na+].C1CCCCC1.C(OCC)(=O)C.[F:31][B-](F)(F)F.[H+]>O>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=2[F:31] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC2=C(C=C(C=C2C1)OC)N
Name
Quantity
20 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours after which time the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold diethyl ether
ADDITION
Type
ADDITION
Details
The resulting brown powder was added portionwise to hot dichlorobenzene over 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was then continued for an additional 30 min at 190° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was treated with dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with dilute sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a black oil that

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC2=C(C=C(C=C2C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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